molecular formula C10H12BrClO B1412776 1-Bromo-3-butoxy-5-chlorobenzene CAS No. 1881291-12-8

1-Bromo-3-butoxy-5-chlorobenzene

Cat. No.: B1412776
CAS No.: 1881291-12-8
M. Wt: 263.56 g/mol
InChI Key: YFWDSRKQQQHRIN-UHFFFAOYSA-N
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Description

1-Bromo-3-butoxy-5-chlorobenzene is a chemical compound that belongs to the family of halogenated benzene derivatives. It is characterized by the presence of bromine, chlorine, and butoxy groups attached to a benzene ring. This compound is commonly used in various fields, including medical, environmental, and industrial research.

Scientific Research Applications

1-Bromo-3-butoxy-5-chlorobenzene has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of biological systems and their interactions with halogenated benzene derivatives.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of “1-Bromo-3-butoxy-5-chlorobenzene” in chemical reactions would depend on the specific reaction. In general, bromochlorobenzenes can participate in electrophilic aromatic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-butoxy-5-chlorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves the use of bulk manufacturing processes. These processes often include the use of bromine and chlorine reagents under controlled conditions to ensure the selective substitution on the benzene ring .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-butoxy-5-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the bromine or chlorine atoms can be replaced by other substituents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include bromine, chlorine, and other halogenating agents.

    Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzene derivatives .

Comparison with Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-4-chlorobenzene
  • 1-Bromo-3-chlorobenzene

Comparison: 1-Bromo-3-butoxy-5-chlorobenzene is unique due to the presence of the butoxy group, which differentiates it from other bromochlorobenzene derivatives. This additional functional group can influence the compound’s reactivity and applications in various fields .

Properties

IUPAC Name

1-bromo-3-butoxy-5-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWDSRKQQQHRIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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